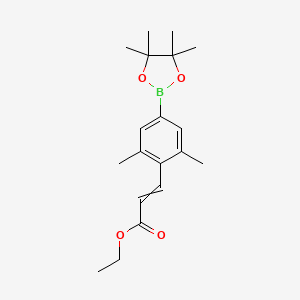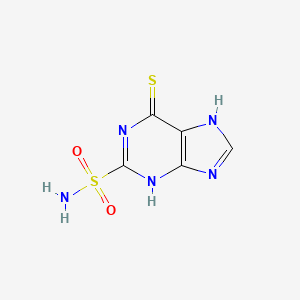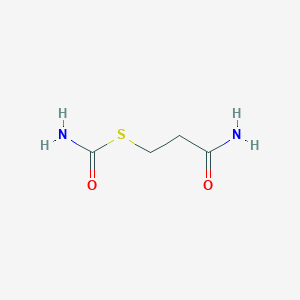
6-(trimethoxymethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethoxymethyl)-7H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trimethoxymethyl)-7H-purine typically involves the introduction of the trimethoxymethyl group onto the purine ring. One common method is through the reaction of purine with trimethoxymethane in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trimethoxymethyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trimethoxymethyl group to a hydroxymethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Trimethoxymethyl)-7H-purine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(trimethoxymethyl)-7H-purine involves its interaction with specific molecular targets. The trimethoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
6-Methylpurine: A purine derivative with a methyl group instead of a trimethoxymethyl group.
7-Methylguanine: Another purine derivative with a methyl group at a different position on the purine ring.
6-Thioguanine: A purine analog with a sulfur atom replacing an oxygen atom in the guanine structure.
Uniqueness: 6-(Trimethoxymethyl)-7H-purine is unique due to the presence of the trimethoxymethyl group, which can significantly alter its chemical properties and biological activities compared to other purine derivatives. This unique substitution pattern can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92985-80-3 |
|---|---|
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
6-(trimethoxymethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O3/c1-14-9(15-2,16-3)7-6-8(12-4-10-6)13-5-11-7/h4-5H,1-3H3,(H,10,11,12,13) |
Clé InChI |
KSZYGRIMJDVXGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C2C(=NC=N1)N=CN2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)





![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)





